BenchChemオンラインストアへようこそ!

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine

Antiproliferative Enantioselective cytotoxicity Ovarian carcinoma

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine (CAS 876590-10-2; also named (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine) is a single-enantiomer chiral amine with molecular formula C₁₀H₁₄N₂ and molecular weight 162.23 g/mol. The compound belongs to the 8-amino-5,6,7,8-tetrahydroquinoline family, a scaffold recognized as privileged for CXCR4 antagonist development—exemplified by AMD11070—and as a chiral ligand backbone (known as CAMPY and its 2-methyl analog Me-CAMPY) in asymmetric transfer hydrogenation (ATH) catalysis.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B8063972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCNC1CCCC2=C1N=CC=C2
InChIInChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3/t9-/m0/s1
InChIKeyZXTRMHOUGKPHHM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: A Chiral N-Methylated Tetrahydroquinolin-8-amine Scaffold for Asymmetric Synthesis and Drug Discovery


(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine (CAS 876590-10-2; also named (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine) is a single-enantiomer chiral amine with molecular formula C₁₀H₁₄N₂ and molecular weight 162.23 g/mol . The compound belongs to the 8-amino-5,6,7,8-tetrahydroquinoline family, a scaffold recognized as privileged for CXCR4 antagonist development—exemplified by AMD11070—and as a chiral ligand backbone (known as CAMPY and its 2-methyl analog Me-CAMPY) in asymmetric transfer hydrogenation (ATH) catalysis [1]. The (S)-configuration at the C8 stereogenic center and the N-methyl substitution jointly determine stereochemical recognition and modulate both biological target engagement and catalytic enantioselectivity outcomes relative to the (R)-enantiomer, the racemate, and the non-methylated parent amine [2][3].

Why Generic Substitution of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine with Racemate or Alternative Scaffolds Can Compromise Enantioselectivity and Biological Outcome


Interchanging (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine with its (R)-enantiomer, the racemic mixture, or the non-methylated parent amine is not chemically neutral. In the tetrahydroquinolin-8-amine scaffold, stereochemistry at C8 directly governs both antiproliferative potency and catalytic asymmetric induction: for closely related 2-methyl-substituted derivatives, the (R)-enantiomer of compound 5a displayed an IC₅₀ of ~5.4 µM against A2780 ovarian carcinoma cells while the (S)-enantiomer was ~3.2-fold less potent (IC₅₀ ~17.2 µM), and the (S)-enantiomer was essentially inactive on MSTO-211H mesothelioma cells [1]. Similarly, in asymmetric transfer hydrogenation using the CAMPY/Me-CAMPY ligand family, the enantiomeric purity of the 8-amino stereocenter is essential for achieving any enantioselectivity in the reduction of dihydroisoquinoline substrates [2]. The N-methyl group further differentiates this compound from the primary amine scaffold: in the ammosamide series, N-methylation of the 8-amino group increased quinone reductase 2 (QR2) inhibitory potency approximately 15-fold (IC₅₀ from 61 nM to 4.1 nM), demonstrating that the methyl substituent is a critical pharmacophoric element [3]. Procurement of the incorrect enantiomer or the des-methyl analog therefore introduces quantifiable liabilities in both catalytic performance and biological activity.

Quantitative Evidence Guide: Verified Differential Performance of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine Against Key Comparators


Enantiomer-Dependent Antiproliferative Activity: (R) vs. (S) Configuration in 2-Methyl-Tetrahydroquinolin-8-amine Scaffolds

In a direct head-to-head enantiomer comparison, the (R)- and (S)-enantiomers of 2-methyl-substituted tetrahydroquinolin-8-amine derivative 5a showed a 3.2-fold difference in antiproliferative potency against A2780 ovarian carcinoma cells. The (S)-enantiomer (the configuration matching the target compound) exhibited markedly weaker activity (IC₅₀ ~17.2 µM) compared to the (R)-enantiomer (IC₅₀ ~5.4 µM), and was ineffective on MSTO-211H mesothelioma cells where the (R)-enantiomer retained appreciable activity [1]. This stereochemistry-dependent potency differential provides a quantitative justification for enantiopure procurement when the (S)-configuration is required for a specific target engagement profile distinct from the more cytotoxic (R)-form.

Antiproliferative Enantioselective cytotoxicity Ovarian carcinoma

N-Methylation as a Pharmacophoric Determinant: 15-Fold Enhancement in QR2 Inhibitory Potency via 8-Amino Methylation

The functional impact of N-methylation at the 8-amino position—the distinguishing structural feature of the target compound relative to (S)-5,6,7,8-tetrahydroquinolin-8-amine—is evidenced by a 14.9-fold enhancement in QR2 inhibitory potency observed in the ammosamide class: methylation of the 8-amino group in ammosamide B (4) to give ammosamide analog 5 increased QR2 inhibition from IC₅₀ 61 nM to IC₅₀ 4.1 nM [1]. Although this data derives from the ammosamide chemotype rather than the bare tetrahydroquinoline scaffold, it establishes a class-level principle that N-methylation of the 8-amino position in quinoline-containing systems can produce order-of-magnitude potency improvements, and this SAR trend has been cited as mechanistic precedent for investigating 8-N-methylated tetrahydroquinoline derivatives [2].

Quinone reductase 2 N-methylation SAR Ammosamide

Chiral Scaffold Privilege for CXCR4 Antagonism: (S)-Tetrahydroquinolin-8-amine as Validated Pharmacophoric Core

The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold—the direct non-methylated analog of the target compound—has been validated as a privileged pharmacophoric core for CXCR4 antagonism. The clinical-stage antagonist AMD11070 is built upon this specific (S)-configured scaffold, and its optimization led to TIQ-15, a potent CXCR4 inhibitor with IC₅₀ 6.25 nM [1]. Subsequent medicinal chemistry efforts explicitly acknowledged (S)-5,6,7,8-tetrahydroquinolin-8-amine as the scaffold that 'has prevailed in the literature' for this target class; the corresponding achiral 2-(aminomethyl)pyridine surrogates were intentionally designed to remove both chirality and rigidity but suffered from altered pharmacological profiles [2]. This establishes that the (S)-configuration and the tetrahydroquinoline framework are not interchangeable with achiral or flexibly-linked analogs in the CXCR4 antagonist context.

CXCR4 antagonist Cancer metastasis AMD11070

Me-CAMPY Ligand Performance in Asymmetric Transfer Hydrogenation: Enantioselectivity up to 69% ee with Rhodium Catalysts

The 2-methyl-substituted analog of the 8-amino-tetrahydroquinoline scaffold, Me-CAMPY (L2), was evaluated as a chiral ligand in Cp*Rh and Cp*Ir complexes for asymmetric transfer hydrogenation (ATH) of 1-aryl-3,4-dihydroisoquinolines (DHIQs)—key intermediates for alkaloid synthesis. Rhodium catalysts bearing Me-CAMPY (C3 and C4) proved most effective, achieving up to 69% enantiomeric excess (ee) for substrate I, with quantitative conversion maintained even for sterically demanding substrates when La(OTf)₃ was used as an additive [1]. The CAMPY/Me-CAMPY ligand family represents a structurally distinct alternative to the widely used Noyori-Ikariya (arene)Ru(II)/TsDPEN catalyst system, and the chiral integrity of the 8-amino stereocenter is indispensable for any asymmetric induction [2].

Asymmetric transfer hydrogenation Chiral diamine ligand Tetrahydroisoquinoline alkaloids

Enantiomeric Purity and Chiroptical Characterization: Optical Rotation as QC Gatekeeper Against Racemic or Opposite-Enantiomer Contamination

The (S)-enantiomer of closely related 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives has been characterized by specific optical rotation values: the (S)-enantiomer of the pyridyl Schiff base 3a shows [α]²⁰D = −39.1° (c = 0.5, CHCl₃), while the imidazole Schiff base (S)-5a exhibits [α]²⁰D = −36.8° (c = 0.4, CHCl₃), and the reduced amine (S)-2b displays [α]²⁰D = −16.8° (c = 0.7, CHCl₃) [1]. The corresponding (R)-enantiomers show positive rotations of similar magnitude: (R)-3a [α]²⁰D = +33.2°, (R)-5a [α]²⁰D = +34.2°, and (R)-2b [α]²⁰D = +14.3°. These data establish that enantiomeric identity and purity for this scaffold class can be unambiguously verified by polarimetry, with the (S)-enantiomers consistently exhibiting negative optical rotation in chloroform. For the target compound, the specific rotation value serves as the primary identity and purity gatekeeper against racemic or mis-assigned batches [2].

Enantiomeric purity Optical rotation Quality control

Physicochemical Differentiation: Lipophilicity Range and Drug-Likeness Compliance of the Tetrahydroquinolin-8-amine Scaffold

The tetrahydroquinolin-8-amine scaffold class, when derivatized at the 8-amino position, yields compounds with experimentally determined log Pow values in the range of 3.72–4.35, in accordance with Lipinski's rule of five, and calculated log D₇.₄ values spanning 1.32–5.59 [1]. The N-methyl substitution on the target compound, relative to the primary amine analog, is expected to incrementally increase lipophilicity and potentially alter the log D₇.₄ value, which is relevant for predicting passive membrane permeability and CNS penetration potential. These physicochemical parameters differentiate the N-methylated (S)-enantiomer from both the more polar primary amine scaffold (lower log P) and from the racemate (identical log P but distinct chiral recognition) [2].

Lipophilicity log P Drug-likeness

Optimal Application Scenarios for (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine Based on Verified Evidence


CXCR4 Antagonist Lead Optimization: (S)-Configured Scaffold for AMD11070-Class Program Development

The (S)-tetrahydroquinolin-8-amine scaffold is the established pharmacophoric core for CXCR4 antagonists, as validated by AMD11070 and TIQ-15 (IC₅₀ 6.25 nM). The (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine provides this scaffold with the added N-methyl substituent, which—based on ammosamide SAR demonstrating ~15-fold QR2 potency enhancement upon 8-amino methylation—may serve as a starting point for modulating target affinity and pharmacokinetic properties in CXCR4 antagonist programs [1][2]. The (S)-configuration is mandatory for this chemotype, as the scaffold's recognition by CXCR4 is stereospecific.

Asymmetric Transfer Hydrogenation Catalyst Development: Chiral Diamine Ligand Precursor

The 8-amino-tetrahydroquinoline core functionalized as the CAMPY/Me-CAMPY ligand family has demonstrated up to 69% ee in Rh-catalyzed ATH of dihydroisoquinoline substrates, providing an alternative to the Noyori-Ikariya Ru(II)/TsDPEN system [3]. The (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine can serve as a precursor for Me-CAMPY-type ligand synthesis, where the N-methyl group offers a site for further derivatization to tune steric and electronic effects on catalytic enantioselectivity.

Enantiopure Building Block for Stereochemistry-Activity Relationship (SSAR) Studies

The documented 3.2-fold potency difference between (R)- and (S)-enantiomers of closely related 2-methyl-tetrahydroquinolin-8-amine derivatives (compound 5a: IC₅₀ ~5.4 µM for (R) vs. ~17.2 µM for (S) on A2780 cells) underscores the importance of enantiopure procurement for stereochemistry-activity relationship investigations [4]. The target compound, as the (S)-enantiomer in enantiopure form (typical commercial purity ≥96–98%), enables definitive SSAR studies without confounding racemic or mis-assigned stereochemistry.

N-Methylated Quinoline Alkaloid Analog Synthesis for Anticancer Screening

The tetrahydroquinoline scaffold is present in numerous bioactive alkaloids, and 8-amino-quinoline derivatives have demonstrated antiproliferative activity linked to mitochondrial dysfunction and ROS induction—(R)-5a induced >4-fold ROS increase at 50 µM in A2780 cells [4]. The (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine, with its (S)-stereochemistry and N-methyl group, offers a differentiated starting point for synthesizing analogs with potentially distinct mitochondrial targeting profiles compared to (R)-configured or non-methylated counterparts.

Quote Request

Request a Quote for (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.